IHR-Cy3 is a synthetic compound derived from the IHR-1 molecule, designed specifically as a chemical probe for monitoring the interaction of IHR-1 with the Smoothened protein, which is a key component of the Hedgehog signaling pathway. This compound serves as an important tool in biological research, particularly in studies related to cancer and developmental biology where Hedgehog signaling plays a significant role.
IHR-Cy3 is classified as a fluorescent probe and belongs to the category of small molecule antagonists. It is synthesized from IHR-1, which has been identified as a potent antagonist of Smoothened through extensive screening of chemical libraries. The development of IHR-Cy3 enables researchers to visualize and quantify the binding interactions between IHR-1 and Smoothened in live cells, facilitating real-time studies of Hedgehog pathway modulation.
The synthesis of IHR-Cy3 involves several key steps:
IHR-Cy3 features a complex molecular structure that incorporates both the IHR-1 backbone and the Cy3 fluorophore. The structural modifications enhance its binding affinity for Smoothened while allowing for fluorescent labeling:
The compound’s structure allows it to effectively engage with Smoothened while providing fluorescent properties that facilitate detection via fluorescence microscopy or flow cytometry.
IHR-Cy3 undergoes specific chemical reactions that are critical for its functionality:
The mechanism of action for IHR-Cy3 primarily revolves around its role as an antagonist to Smoothened:
IHR-Cy3 possesses several notable physical and chemical properties:
IHR-Cy3 has several important applications in scientific research:
Smoothened (Smo) is a critical seven-transmembrane (7TM) G-protein-coupled receptor (GPCR)-like protein that transduces Hedgehog (Hh) pathway signals. In the absence of Hh ligands, Patched (Ptch) inhibits Smo activity by restricting its access to endogenous modulatory molecules. Upon Hh binding to Ptch, Smo undergoes conformational changes that activate downstream Gli transcription factors. Dysregulated Smo signaling—driven by PTCH1 loss-of-function mutations (~70% of basal cell carcinomas) or gain-of-function Smo mutations (e.g., SMO-M2/W535L)—promotes uncontrolled cell proliferation in cancers [1] [10].
Smo possesses two key ligand-binding domains:
Table 1: Smo-Dependent Cancers and Associated Mutations
Cancer Type | Frequency of Smo Pathway Mutations | Key Genetic Alterations |
---|---|---|
Basal Cell Carcinoma | ~90% | PTCH1 loss-of-function (70%) |
Medulloblastoma | ~20-45% (SHH-subtype) | SMO gain-of-function (e.g., W535L) |
Drug-Resistant Tumors | Acquired post-treatment | SMO-L412F (altered drug-binding pocket) |
Fluorescent Smo antagonists enable real-time visualization of receptor trafficking and drug-binding dynamics. IHR-Cy3—a Cy3-conjugated derivative of the symmetric Smo inhibitor IHR-1—exhibits potent antagonism (IC₅₀ = 100 nM) and competes with agonists like SAG for the 7TM binding pocket [1] [2]. Key applications include:
Cyanine dyes like Cy3 are pivotal for advanced microscopy due to their photostability and spectral properties. IHR-Cy3 leverages these advantages for Smo research:
Table 2: Photophysical Properties of Cy3 vs. Common Fluorophores
Fluorophore | Excitation Peak (nm) | Emission Peak (nm) | Photostability | Primary Applications |
---|---|---|---|---|
Cy3 | 550 | 570 | High in non-polar media | Fixed-cell imaging, receptor tracking |
Alexa Fluor 555 | 555 | 565 | Superior in aqueous media | Live-cell imaging, flow cytometry |
FITC | 492 | 518 | Moderate | Immunofluorescence |
Table 3: Key Properties of IHR-Cy3
Property | Value | Method |
---|---|---|
Molecular Weight | 1174.64 g/mol | Mass spectrometry |
Formula | C₅₈H₆₃Cl₃N₆O₁₀S₂ | Elemental analysis |
Solubility | 5 mM in DMSO | Solubility assay |
Smo Binding IC₅₀ | 100 nM | Competitive binding assay |
Target Specificity | Smo 7TM bundle | Displacement (vs. BD-cyclopamine) |
CAS No.: 6754-13-8
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.:
CAS No.: 224635-63-6